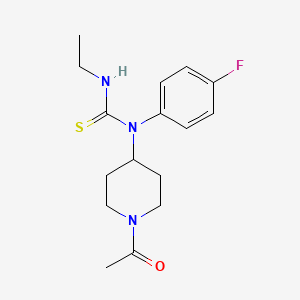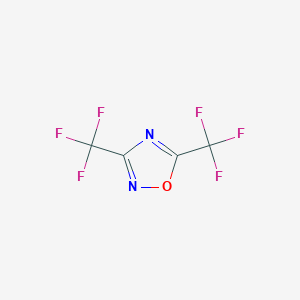
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole is a fluorinated heterocyclic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzohydrazide with phosphoryl chloride, followed by cyclization to form the oxadiazole ring . The reaction conditions often require anhydrous solvents and elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety considerations, such as handling of trifluoromethylated intermediates and by-products, are crucial in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electrophile.
Cycloaddition Reactions: It can undergo [2+1] or [3+2] cycloaddition reactions with suitable partners, forming cyclopropanes or pyrazolines.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions often involve the use of inert atmospheres, anhydrous solvents, and controlled temperatures .
Major Products Formed
The major products formed from these reactions include various trifluoromethylated heterocycles, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Applications De Recherche Scientifique
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can disrupt essential biological processes in microorganisms, leading to their inhibition or death . The compound’s ability to stabilize transition states and activate substrates through hydrogen bonding is also a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds share the trifluoromethyl groups but differ in their core structures.
Trifluoromethylated pyrazoles: These compounds have similar applications in antimicrobial research.
Trifluoromethylated benzoic acids: These compounds are used in similar industrial applications.
Uniqueness
3,5-Bis(trifluoromethyl)-1,2,4-oxadiazole is unique due to its oxadiazole ring, which imparts distinct chemical properties and reactivity. The presence of two trifluoromethyl groups further enhances its stability and makes it a valuable compound in various applications .
Propriétés
Numéro CAS |
4314-43-6 |
|---|---|
Formule moléculaire |
C4F6N2O |
Poids moléculaire |
206.05 g/mol |
Nom IUPAC |
3,5-bis(trifluoromethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C4F6N2O/c5-3(6,7)1-11-2(13-12-1)4(8,9)10 |
Clé InChI |
PXUPXSBNYNHILS-UHFFFAOYSA-N |
SMILES canonique |
C1(=NOC(=N1)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S,4aR,5S,8aR)-4-methoxy-3,4a,5-trimethyl-5,6,7,8,8a,9-hexahydro-4H-benzo[f][1]benzofuran](/img/structure/B14159205.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
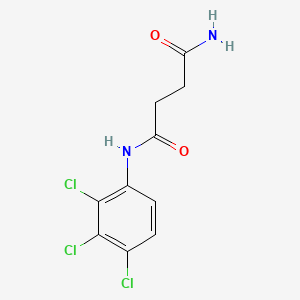
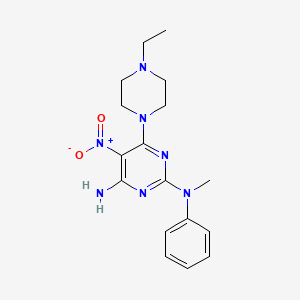
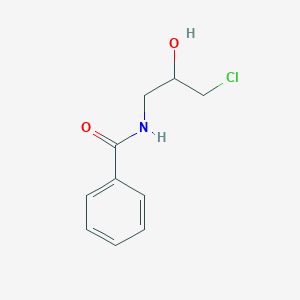
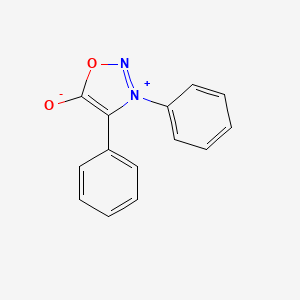
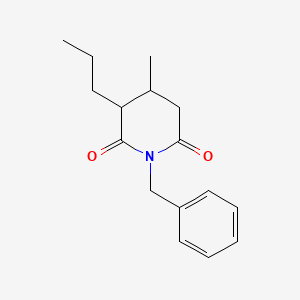
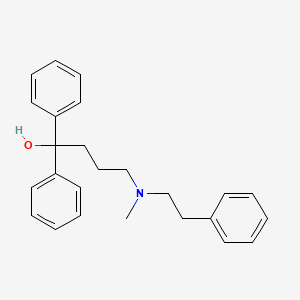

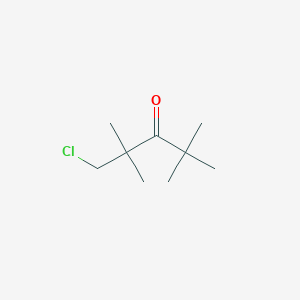
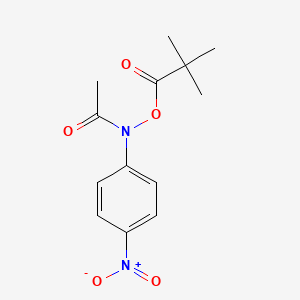
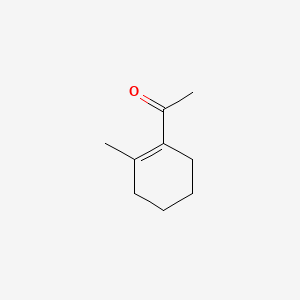
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(propan-2-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B14159295.png)
